3-Formylpyridine 1-oxide
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Overview
Description
3-Formylpyridine 1-oxide is a heterocyclic organic compound with the chemical formula C6H5NO2. It is a yellow crystalline solid that is soluble in water and organic solvents. This compound is a derivative of pyridine and has a ring structure similar to pyridine. It has gained significant attention in scientific research due to its potential biological and industrial applications.
Mechanism of Action
Target of Action
This compound is a derivative of pyridine and has a ring structure similar to pyridine
Pharmacokinetics
The pharmacokinetic properties of 3-Formylpyridine 1-oxide include high gastrointestinal absorption and low skin permeation . Its water solubility is high, which may enhance its bioavailability .
Biochemical Analysis
Biochemical Properties
3-Formylpyridine 1-oxide plays a significant role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity. For instance, it can undergo oxidation and reduction reactions, which are catalyzed by enzymes such as oxidoreductases. Additionally, this compound can participate in nucleophilic substitution reactions, interacting with nucleophiles like amino acids and other biomolecules . These interactions are crucial for its role in the synthesis of complex organic molecules.
Cellular Effects
The effects of this compound on cellular processes are diverse. It can influence cell signaling pathways, gene expression, and cellular metabolism. For example, this compound has been shown to affect the expression of genes involved in oxidative stress responses. It can also modulate cell signaling pathways by interacting with signaling proteins and enzymes, thereby influencing cellular functions such as proliferation, differentiation, and apoptosis .
Molecular Mechanism
At the molecular level, this compound exerts its effects through various mechanisms. It can bind to specific biomolecules, altering their structure and function. For instance, it can inhibit or activate enzymes by binding to their active sites or allosteric sites. This binding can lead to changes in enzyme activity, affecting metabolic pathways and cellular processes. Additionally, this compound can influence gene expression by interacting with transcription factors and other regulatory proteins .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are important factors that influence its long-term effects on cellular function. Studies have shown that this compound is relatively stable under standard laboratory conditions, but it can degrade over time, leading to changes in its biochemical activity. Long-term exposure to this compound can result in alterations in cellular metabolism and function, which are important considerations for in vitro and in vivo studies .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound may have minimal effects on cellular function, while higher doses can lead to significant biochemical and physiological changes. For instance, high doses of this compound can cause toxicity and adverse effects, such as oxidative stress and cellular damage. These dose-dependent effects are crucial for understanding the compound’s safety and efficacy in preclinical studies .
Metabolic Pathways
This compound is involved in several metabolic pathways. It can be metabolized by enzymes such as cytochrome P450 oxidases, which catalyze its oxidation and reduction reactions. These metabolic pathways are essential for the compound’s biotransformation and elimination from the body. Additionally, this compound can influence metabolic flux and metabolite levels, affecting overall cellular metabolism .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These molecules facilitate the compound’s movement across cellular membranes and its accumulation in specific cellular compartments. The distribution of this compound can influence its biochemical activity and interactions with other biomolecules .
Subcellular Localization
This compound is localized in various subcellular compartments, including the cytoplasm, mitochondria, and nucleus. Its subcellular localization is influenced by targeting signals and post-translational modifications that direct it to specific organelles. The localization of this compound can affect its activity and function, as it interacts with different biomolecules in these compartments .
Preparation Methods
Synthetic Routes and Reaction Conditions: 3-Formylpyridine 1-oxide can be synthesized from 3-formylpyridine and potassium t-butoxide using desilylation, kinetic, and time constants techniques . The reaction mixture is typically refluxed for a specified period, then cooled, and the precipitated solid is isolated by filtration, washed with ether, and dried .
Industrial Production Methods: Industrial production methods for this compound are not extensively documented. the synthesis generally involves the use of pyridine derivatives and specific reagents under controlled conditions to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions: 3-Formylpyridine 1-oxide undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding carboxylic acids.
Reduction: It can be reduced to form alcohols or amines.
Substitution: It can undergo nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: Common reagents include halogens and nucleophiles.
Major Products:
Oxidation: Carboxylic acids.
Reduction: Alcohols or amines.
Substitution: Various substituted pyridine derivatives.
Scientific Research Applications
3-Formylpyridine 1-oxide has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: It is studied for its potential biological activities and interactions with biomolecules.
Medicine: It is explored for its potential therapeutic properties and as a precursor in drug synthesis.
Industry: It is used in the production of various industrial chemicals and materials.
Comparison with Similar Compounds
3-Formylpyridine: Similar in structure but lacks the oxide group.
3-Fluoropyridine: Contains a fluorine atom instead of a formyl group.
3-Pyridinecarboxaldehyde: Similar structure but lacks the oxide group.
Uniqueness: 3-Formylpyridine 1-oxide is unique due to its specific chemical structure, which includes both a formyl group and an oxide group. This combination imparts distinct chemical properties and reactivity, making it valuable in various scientific and industrial applications .
Properties
IUPAC Name |
1-oxidopyridin-1-ium-3-carbaldehyde |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5NO2/c8-5-6-2-1-3-7(9)4-6/h1-5H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LNYJHQOHEHEMOO-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C[N+](=C1)[O-])C=O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5NO2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60424167 |
Source
|
Record name | 3-PYRIDINECARBOXALDEHYDE, 1-OXIDE | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60424167 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
123.11 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
22346-73-2 |
Source
|
Record name | 3-PYRIDINECARBOXALDEHYDE, 1-OXIDE | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60424167 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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